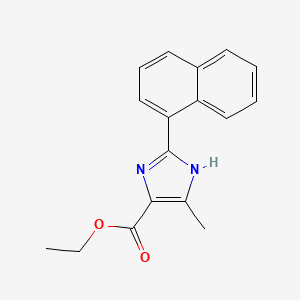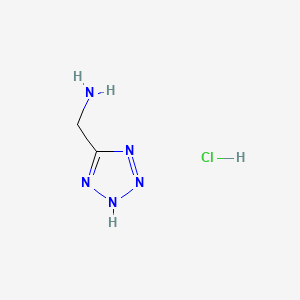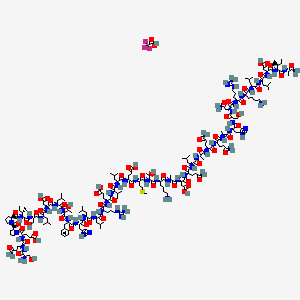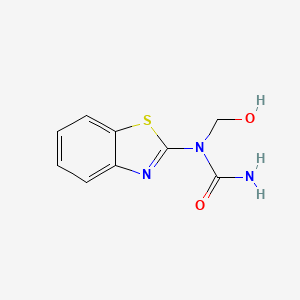
Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate, also known as J147, is a synthetic compound that has shown promising results in preclinical studies for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Scientific Research Applications
Antioxidant Activity : Some derivatives of Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate exhibit promising antioxidant properties (Taha, 2012).
Antibacterial and Antifungal Properties : Certain compounds synthesized from Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate have been tested for in vitro antibacterial activity against various bacterial strains and antifungal activity against different fungal strains (Patel & Patel, 2017).
Catalysis in Chemical Synthesis : Derivatives of this compound have been used as catalysts for coupling reactions in the synthesis of nucleoside methyl phosphonamidites, which are important in drug development (Bats, Schell & Engels, 2013).
Antitumor and Monoamine Oxidase Inhibitory Activities : Some synthesized derivatives have shown potential antitumor and anti-monoamine oxidase activities, which could be significant in developing treatments for cancer and neurological disorders (Markosyan et al., 2020).
Hypolipidaemic Agent : A compound containing Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate structure has been identified as a strong hypolipidaemic agent, potentially more potent than existing drugs like clofibrate (Cozzi et al., 1987).
Synthesis of Key Intermediates in Drug Development : This compound has been used in the synthesis of intermediates for drugs like Olmesartan, an antihypertensive medication (Shen Zheng-rong, 2007).
Luminescent Properties in Materials Science : Research has also been conducted on the luminescent properties of coordination networks based on derivatives of Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate, relevant in the development of advanced materials (Yan et al., 2015).
Biological Evaluation for Antioxidant and Anti-inflammatory Activities : Derivatives of Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate have been synthesized and evaluated for antioxidant and anti-inflammatory activities (Kumar, Sribalan & Padmini, 2017).
properties
IUPAC Name |
ethyl 5-methyl-2-naphthalen-1-yl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-21-17(20)15-11(2)18-16(19-15)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,3H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULJPUNWEGWHTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695384 | |
| Record name | Ethyl 5-methyl-2-(naphthalen-1-yl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115835-55-7 | |
| Record name | Ethyl 4-methyl-2-(1-naphthalenyl)-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115835-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-2-(naphthalen-1-yl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,3-Dichloro-4-[[6-[2,3-dichloro-4-(carboxymethoxy)phenyl]-2,5-diethyl-3,4-dihydro-2H-pyran-2-yl]carbonyl]phenoxy]acetic acid](/img/structure/B571201.png)


![Methanol, [3-(6-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]- (9CI)](/img/no-structure.png)
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B571206.png)



![N-[6-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]hexyl]-N-methylfuran-2-carboxamide;hydrochloride](/img/structure/B571218.png)
![[1,4]Dioxino[2,3-g][1,3]benzothiazole](/img/structure/B571219.png)
![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)